molecular formula C13H12O3 B14347751 1H-indene-1,3(2H)-dione, 2-methyl-2-(2-oxopropyl)- CAS No. 91165-26-3

1H-indene-1,3(2H)-dione, 2-methyl-2-(2-oxopropyl)-

Cat. No.: B14347751
CAS No.: 91165-26-3
M. Wt: 216.23 g/mol
InChI Key: SGDHEGYYHBHDKC-UHFFFAOYSA-N
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Description

1H-indene-1,3(2H)-dione, 2-methyl-2-(2-oxopropyl)- is a complex organic compound with a unique structure that includes an indene core and various functional groups

Preparation Methods

The synthesis of 1H-indene-1,3(2H)-dione, 2-methyl-2-(2-oxopropyl)- typically involves multiple steps, starting from readily available precursors. The synthetic routes often include:

    Aldol Condensation: This step involves the reaction of an aldehyde with a ketone in the presence of a base to form a β-hydroxy ketone, which is then dehydrated to form an α,β-unsaturated ketone.

    Cyclization: The α,β-unsaturated ketone undergoes cyclization to form the indene core.

    Functional Group Modification: Various functional groups are introduced or modified to achieve the final structure of the compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

1H-indene-1,3(2H)-dione, 2-methyl-2-(2-oxopropyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized products.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketone groups to alcohols.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures to ensure selective and efficient transformations.

Scientific Research Applications

1H-indene-1,3(2H)-dione, 2-methyl-2-(2-oxopropyl)- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as an intermediate in the synthesis of pharmaceuticals with anti-inflammatory or anticancer properties.

    Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism by which 1H-indene-1,3(2H)-dione, 2-methyl-2-(2-oxopropyl)- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, ionic interactions, and hydrophobic contacts with these targets, modulating their activity and leading to various biological effects. Pathways involved may include inhibition of specific enzymes or activation of signaling cascades.

Comparison with Similar Compounds

1H-indene-1,3(2H)-dione, 2-methyl-2-(2-oxopropyl)- can be compared with other similar compounds, such as:

    1H-indene-1,3(2H)-dione: Lacks the additional methyl and oxopropyl groups, leading to different reactivity and applications.

    2-methyl-1H-indene-1,3(2H)-dione:

    2-oxopropyl-1H-indene-1,3(2H)-dione: Contains the oxopropyl group but lacks the additional methyl group, resulting in distinct properties.

Properties

CAS No.

91165-26-3

Molecular Formula

C13H12O3

Molecular Weight

216.23 g/mol

IUPAC Name

2-methyl-2-(2-oxopropyl)indene-1,3-dione

InChI

InChI=1S/C13H12O3/c1-8(14)7-13(2)11(15)9-5-3-4-6-10(9)12(13)16/h3-6H,7H2,1-2H3

InChI Key

SGDHEGYYHBHDKC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1(C(=O)C2=CC=CC=C2C1=O)C

Origin of Product

United States

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